molecular formula C12H20O6-2 B14774685 DibutylL-(+)-Tartrate

DibutylL-(+)-Tartrate

Cat. No.: B14774685
M. Wt: 260.28 g/mol
InChI Key: VGYMDCTZOUYUEW-RYUDHWBXSA-L
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Description

DibutylL-(+)-Tartrate is an organic compound that belongs to the family of tartrate esters. It is derived from tartaric acid, a naturally occurring substance found in many plants, particularly grapes. This compound is known for its chiral properties, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images. This compound is widely used in various chemical processes and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

DibutylL-(+)-Tartrate can be synthesized through the esterification of tartaric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion. The general reaction is as follows:

Tartaric Acid+ButanolH2SO4This compound+Water\text{Tartaric Acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Tartaric Acid+ButanolH2​SO4​​this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization helps in the purification of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

DibutylL-(+)-Tartrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the butyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibutyl tartrate derivatives with additional functional groups, while substitution reactions can introduce new substituents in place of the butyl groups.

Scientific Research Applications

DibutylL-(+)-Tartrate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.

    Medicine: It is explored for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of DibutylL-(+)-Tartrate involves its interaction with specific molecular targets. In biochemical applications, it can act as a substrate or inhibitor for enzymes, affecting their activity. The chiral nature of the compound allows it to interact selectively with other chiral molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • DiethylL-(+)-Tartrate
  • DimethylL-(+)-Tartrate
  • DipropylL-(+)-Tartrate

Comparison

Compared to its similar compounds, DibutylL-(+)-Tartrate has unique properties due to the presence of butyl groups. These groups influence its solubility, reactivity, and interaction with other molecules. The specific arrangement of the butyl groups also affects its chiral properties, making it distinct in its applications and effectiveness in various chemical and biochemical processes.

Properties

Molecular Formula

C12H20O6-2

Molecular Weight

260.28 g/mol

IUPAC Name

(2R,3R)-2,3-dibutyl-2,3-dihydroxybutanedioate

InChI

InChI=1S/C12H22O6/c1-3-5-7-11(17,9(13)14)12(18,10(15)16)8-6-4-2/h17-18H,3-8H2,1-2H3,(H,13,14)(H,15,16)/p-2/t11-,12-/m0/s1

InChI Key

VGYMDCTZOUYUEW-RYUDHWBXSA-L

Isomeric SMILES

CCCC[C@](C(=O)[O-])([C@](CCCC)(C(=O)[O-])O)O

Canonical SMILES

CCCCC(C(=O)[O-])(C(CCCC)(C(=O)[O-])O)O

Origin of Product

United States

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